magnesium;dodecoxybenzene;bromide

Description

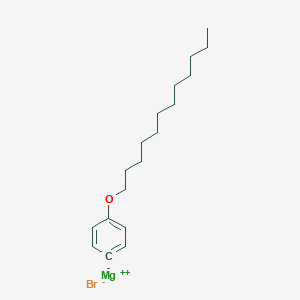

Magnesium dodecoxybenzene bromide (proposed formula: Mg(C12H25OC6H4)Br) is a hypothetical organomagnesium bromide compound combining a dodecoxybenzene ligand with magnesium and bromide ions. These analogs highlight magnesium's role as a Lewis acid center paired with bromide ions, enabling applications in catalysis and energy storage .

Properties

CAS No. |

887604-93-5 |

|---|---|

Molecular Formula |

C18H29BrMgO |

Molecular Weight |

365.6 g/mol |

IUPAC Name |

magnesium;dodecoxybenzene;bromide |

InChI |

InChI=1S/C18H29O.BrH.Mg/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18;;/h12-13,15-16H,2-10,14,17H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

WEHYAEUBOXPOOM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;dodecoxybenzene;bromide can be synthesized through the reaction of magnesium metal with dodecoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C12H25C6H4Br→C12H25C6H4MgBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors equipped with efficient stirring mechanisms to ensure complete reaction of the magnesium metal with the organic halide. The process is optimized to minimize the formation of by-products and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Magnesium;dodecoxybenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Hydrocarbons: Result from coupling reactions with alkyl halides.

Scientific Research Applications

Magnesium;dodecoxybenzene;bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

Materials Science: Utilized in the preparation of polymers and advanced materials.

Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism by which magnesium;dodecoxybenzene;bromide exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack by the organic group.

Comparison with Similar Compounds

Structural and Thermodynamic Characteristics

Magnesium bromide (MgBr2), a foundational component, exhibits:

- Crystal Structure : Rhombohedral (space group P-3m1) with octahedral Mg<sup>2+</sup> coordination .

- Thermodynamic Data :

In organomagnesium analogs like TSP-Mg-imi, covalent bonding between the porphyrin core and imidazolium bromide ensures spatial proximity between Mg and Br, enhancing catalytic activity .

Solubility and Reactivity

MgBr2 shows high solubility in polar solvents:

- Water : 101.1 g/100 mL at 20°C .

- DMSO : Forms stable electrolytes with ionic conductivity up to 10<sup>−2</sup> S/cm at 25°C .

Reactivity with organic ligands (e.g., dodecoxybenzene) likely follows MgBr2's tendency to form coordination complexes, where bromide ions act as nucleophilic sites .

Catalytic Performance

The bifunctional polymer TSP-Mg-imi demonstrates exceptional catalytic activity in CO2 fixation:

- Epoxide Conversion: 100% at 100°C, TON (turnover number) = 15,300 .

- Synergistic Mechanism : Covalent linkage between Mg (Lewis acid) and Br (nucleophile) reduces activation energy, enabling efficient cyclic carbonate synthesis .

In contrast, monomeric analogs (e.g., Bis-imi or TSP-Mg alone) show negligible activity, underscoring the structural advantage of hybrid polymers .

Electrolyte Performance

MgBr2/DMSO electrolytes exhibit:

- Ionic Conductivity : 10<sup>−2</sup> S/cm at 0.16 M MgBr2, outperforming THF-based systems .

- Mg<sup>2+</sup> Transference Number : 0.7, indicating dominant Mg<sup>2+</sup> mobility .

Comparison with Similar Compounds

Magnesium Halides

| Property | MgBr2 | MgCl2 |

|---|---|---|

| Melting Point (°C) | 711 | 714 |

| Ionic Conductivity (S/cm) | 10<sup>−2</sup> (in DMSO) | 10<sup>−3</sup> (in THF) |

| Catalytic TON | 15,300 (TSP-Mg-imi) | N/A |

MgBr2’s higher solubility in polar aprotic solvents (e.g., DMSO) makes it superior for electrolyte applications compared to MgCl2.

Organomagnesium Catalysts

| Catalyst | Epoxide Conversion (%) | TON | Key Feature |

|---|---|---|---|

| TSP-Mg-imi | 100 | 15,300 | Bifunctional polymer |

| [Bis-imi + TSP-Mg] | <5 | <100 | Monomeric, no synergy |

| MgBr2/DMSO | N/A | N/A | High ionic conductivity |

The covalent integration of Mg and Br in TSP-Mg-imi enables 100× higher TON than non-polymeric systems .

Bromide-Based Electrolytes

| Electrolyte | Solvent | σ (S/cm) | Ea (eV) |

|---|---|---|---|

| MgBr2/DMSO | DMSO | 10<sup>−2</sup> | 0.15–0.27 |

| Mg(AlCl2EtBu)2 | THF | 10<sup>−3</sup> | 0.30 |

| MgBr2/PC | Propylene Carbonate | 10<sup>−4</sup> | 0.40 |

DMSO’s low volatility and high donor number (~30) facilitate stable Mg<sup>2+</sup> solvation, achieving higher σ than THF or PC .

Research Findings and Challenges

- Catalyst Design : TSP-Mg-imi’s high surface area (from cross-linking) maximizes active site accessibility, critical for CO2 conversion .

- Electrolyte Limitations : High MgBr2 concentrations (>0.16 M) reduce conductivity due to viscosity effects .

- Stability : MgBr2/DMSO electrolytes show promise in Mg-graphite cells but require long-term cycling tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.